molecular formula C9H9BrCl2 B1375137 1-(1-Bromopropyl)-2,4-dichlorobenzene CAS No. 1341814-38-7

1-(1-Bromopropyl)-2,4-dichlorobenzene

Cat. No.: B1375137
CAS No.: 1341814-38-7
M. Wt: 267.97 g/mol
InChI Key: DCTBBGVHKKVDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Bromopropyl)-2,4-dichlorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and a 1-bromopropyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Bromopropyl)-2,4-dichlorobenzene can be synthesized through a multi-step process involving the bromination of propylbenzene followed by chlorination. The bromination step typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction selectively brominates the benzylic position of propylbenzene to yield 1-bromopropylbenzene .

This can be achieved through electrophilic aromatic substitution using chlorine gas (Cl2) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromopropyl)-2,4-dichlorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 1-bromopropyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The propyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution: Products include alcohols, amines, or ethers depending on the nucleophile used.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include dehalogenated compounds or reduced aromatic rings.

Scientific Research Applications

1-(1-Bromopropyl)-2,4-dichlorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of halogenated aromatic compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Bromopropyl)-2,4-dichlorobenzene involves its interaction with various molecular targets and pathways. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, affecting the reactivity of the compound. The aromatic ring can undergo substitution reactions, while the propyl group can be oxidized or reduced, leading to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

    1-(1-Bromopropyl)benzene: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.

    2,4-Dichlorotoluene: Lacks the bromopropyl group, affecting its reactivity and applications.

    1-Bromo-2,4-dichlorobenzene: Lacks the propyl group, leading to different chemical properties and reactivity.

Uniqueness

1-(1-Bromopropyl)-2,4-dichlorobenzene is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and versatility in chemical reactions. The combination of these substituents allows for a wide range of applications in various fields.

Properties

IUPAC Name

1-(1-bromopropyl)-2,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrCl2/c1-2-8(10)7-4-3-6(11)5-9(7)12/h3-5,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTBBGVHKKVDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Bromopropyl)-2,4-dichlorobenzene
Reactant of Route 2
1-(1-Bromopropyl)-2,4-dichlorobenzene
Reactant of Route 3
1-(1-Bromopropyl)-2,4-dichlorobenzene
Reactant of Route 4
Reactant of Route 4
1-(1-Bromopropyl)-2,4-dichlorobenzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(1-Bromopropyl)-2,4-dichlorobenzene
Reactant of Route 6
Reactant of Route 6
1-(1-Bromopropyl)-2,4-dichlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.